2-(Morpholin-4-YL)ethane-1-sulfonyl chloride
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Description
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride, also known as MESNa-HCl, is a colorless, odorless powder1. It is commonly used as a reducing agent in the pharmaceutical and biotechnology industries1. Additionally, it is used as a protective agent against the harmful effects of chemotherapy drugs, such as ifosfamide and cyclophosphamide1.
Synthesis Analysis
MESNa-HCl can be synthesized through various methods, including the reaction of 2-chloroethanesulfonyl chloride with morpholine in the presence of a base, such as triethylamine1. The compound can also be synthesized through the reaction of 2-chloroethanesulfonic acid with morpholine, followed by the addition of hydrogen chloride1.
Molecular Structure Analysis
The molecular formula of MESNa-HCl is C7H14ClNO4S1. The InChI code is 1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H1.
Chemical Reactions Analysis
MESNa-HCl is highly reactive and can decompose rapidly in acidic and basic environments1.
Physical And Chemical Properties Analysis
MESNa-HCl has a molar mass of 247.72 g/mol1. It is highly soluble in water, methanol, and ethanol1. The compound has a melting point of 252-254°C and a boiling point of 399-400°C1.Safety And Hazards
MESNa-HCl is classified under GHS05 and GHS07 hazard pictograms1. The signal word for this compound is “Danger” and it has hazard statements H335-H3141. Precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P5011.
Future Directions
The search results did not provide specific future directions for the research or application of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride. However, given its use in the pharmaceutical and biotechnology industries, future research may focus on exploring new applications and improving its synthesis process.
properties
IUPAC Name |
2-morpholin-4-ylethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFMPJNYPOJHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-YL)ethane-1-sulfonyl chloride |
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